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Compound of Interest

Compound Name: Cilofexor

Cat. No.: B8075271

This technical support center provides researchers, scientists, and drug development
professionals with essential information and troubleshooting guidance for experiments involving
Cilofexor and its effects on liver enzyme elevation.

Frequently Asked Questions (FAQS)

Q1: What is the expected effect of Cilofexor on liver enzymes in clinical studies?

Al: In clinical trials involving patients with Primary Sclerosing Cholangitis (PSC) and
Nonalcoholic Steatohepatitis (NASH), Cilofexor, a nonsteroidal farnesoid X receptor (FXR)
agonist, has consistently been shown to reduce elevated liver enzymes. Dose-dependent
reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine
aminotransferase (ALT), and aspartate aminotransferase (AST) have been observed.[1][2][3]
For instance, in a phase Il study with PSC patients, a 100 mg dose of Cilofexor resulted in
significant median reductions in ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%) at
week 12 compared to placebo.[1][3]

Q2: Is liver enzyme elevation a known side effect of Cilofexor?

A2: Based on available clinical trial data, Cilofexor is generally well-tolerated, and treatment-
emergent adverse events are typically mild to moderate. While a first-generation FXR agonist,
Px-102, was associated with a two-fold increase in ALT activity, Cilofexor was specifically
developed to have a more manageable safety profile with a reduced likelihood of causing such
elevations. However, as with any investigational drug, monitoring liver function is crucial. One
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study noted a patient discontinuing due to elevated liver biochemistry, although this was not a
common occurrence.

Q3: What is the mechanism of action by which Cilofexor affects liver enzymes?

A3: Cilofexor is a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a
nuclear receptor highly expressed in the liver, intestines, and kidneys, playing a key role in bile
acid, lipid, and glucose metabolism. Activation of FXR in the intestine leads to the release of
fibroblast growth factor 19 (FGF19), which travels to the liver and down-regulates the
expression of cholesterol 7a-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid
synthesis. In the liver, FXR activation also regulates genes involved in bile acid transport and
metabolism, leading to reduced cholestasis and hepatocellular injury, which is reflected in the
improvement of liver enzyme levels.

Q4: Have any serious liver-related adverse events been reported with Cilofexor?

A4: In a study of patients with compensated cirrhosis due to PSC, there were no deaths,
serious treatment-emergent adverse events (TEAES), or TEAEs leading to permanent
discontinuation of the study drug. Similarly, in other phase 2 trials for PSC and NASH,
Cilofexor was generally well-tolerated with no new safety concerns identified.

Troubleshooting Guide
Issue: Unexpected Elevation of Liver Enzymes (ALT, AST) During a Cilofexor Experiment.
Possible Cause 1: Intrinsic Hepatotoxicity of the Compound.

e Troubleshooting Steps:

[¢]

Confirm the Finding: Repeat the liver function tests to rule out a lab error.

[¢]

Review Dosing: Ensure the correct dose of Cilofexor was administered. Although
Cilofexor is designed for a better safety profile, individual responses can vary.

[¢]

Consider Compound Specifics: While Cilofexor is generally associated with decreased
liver enzymes, an earlier generation FXR agonist (Px-102) did cause ALT elevation. If you
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are working with a different FXR agonist, review its specific preclinical and clinical safety
data.

o Discontinuation: In clinical trial settings, specific guidelines exist for interrupting or
discontinuing a study drug based on the magnitude of liver enzyme elevation. For
example, a common threshold is an ALT or AST level >3x the upper limit of normal (ULN).

Possible Cause 2: Underlying Medical Condition or Concomitant Medications.
e Troubleshooting Steps:

o Review Patient History: Investigate any pre-existing liver conditions or other comorbidities
that could contribute to liver enzyme elevation.

o Assess Concomitant Medications: Review all other drugs the subject is taking for potential
drug-drug interactions that could lead to hepatotoxicity.

o Screen for Other Causes: Conduct a thorough workup to exclude other potential causes of
liver injury, such as viral hepatitis, autoimmune hepatitis, or biliary obstruction.

Possible Cause 3: Idiosyncratic Drug-Induced Liver Injury (DILI).
e Troubleshooting Steps:

o Causality Assessment: Use a systematic approach, such as the Roussel Uclaf Causality
Assessment Method (RUCAM), to assess the likelihood that the observed liver injury is
caused by the study drug.

o Monitor Closely: If DILI is suspected, frequent monitoring of liver function tests is essential
to track the course of the injury.

o Withdrawal of the Drug: Prompt discontinuation of the suspected causative agent is a key
step in managing DILI.

Data Presentation

Table 1. Summary of Cilofexor's Effect on Liver Enzymes in Patients with Primary Sclerosing
Cholangitis (PSC)
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Median
Treatment Percentage
Study Dosage . Parameter
Duration Change from
Baseline
Phase 2 )
100 mg daily 12 weeks ALP -21%
(NCT02943460)
GGT -30%
ALT -49%
AST -42%
Phase 1B Escalating doses
(Compensated (30mg, 60mg, 12 weeks ALP -13.0%
Cirrhosis) 100mg)
GGT -43.5%
ALT -24.8%
AST -11.6%

Table 2: Summary of Cilofexor's Effect on Liver Enzymes in Patients with Nonalcoholic
Steatohepatitis (NASH)

Study Dosage Treatment Duration  Outcome
Significant reductions
Phase 2 30 mg and 100 mg )
] 24 weeks in serum gamma-
(NCT02854605) daily
glutamyltransferase.
Significant
Combination Therapy 30 mg Cilofexor + 20 improvements in ALT
48 weeks

(with Firsocostat)

mg Firsocostat daily

and AST compared to

placebo.

Experimental Protocols
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Key Experiment: Phase IlI, Randomized, Placebo-Controlled Study of Cilofexor in PSC
(NCT02943460)

o Objective: To evaluate the safety and efficacy of Cilofexor in patients with PSC without
cirrhosis.

e Study Design:
o Multicenter, double-blind, randomized, placebo-controlled trial.

o Patients were randomized in a 2:2:1 ratio to receive Cilofexor 100 mg, Cilofexor 30 mg,
or placebo once daily for 12 weeks.

o Randomization was stratified by the use of ursodeoxycholic acid (UDCA).
* Inclusion Criteria:

o Adults aged 18-70 years with a diagnosis of large-duct PSC.

o Serum ALP > 1.67 times the upper limit of normal.

o Total bilirubin < 2 mg/dL.
e Exclusion Criteria:

o Presence of cirrhosis.
e Assessments:

o Safety and tolerability were the primary endpoints.

o Efficacy endpoints included changes in liver biochemistry (ALP, GGT, ALT, AST), serum
C4, and bile acids at baseline and at weeks 1, 2, 4, 8, and 12.

 Statistical Analysis:

o The Wilcoxon rank-sum test was used to compare changes from baseline in continuous
parameters at week 12 between the Cilofexor-treated groups and the placebo group.
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Mandatory Visualizations

Click to download full resolution via product page

Caption: Cilofexor's FXR-mediated signaling pathway in the gut-liver axis.
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Caption: Troubleshooting workflow for unexpected liver enzyme elevation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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